苦杏仁苷

描述

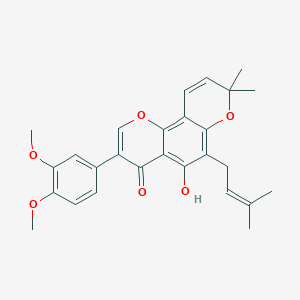

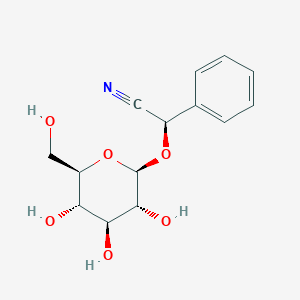

Prunasin is a cyanogenic glycoside, specifically the glucoside of ®-mandelonitrile. It is found in various species of the genus Prunus, such as Prunus japonica and Prunus maximowiczii, as well as in bitter almonds. Prunasin is a biosynthetic precursor and intermediate in the biosynthesis of amygdalin, the compound responsible for the taste of bitter almonds .

科学研究应用

苦杏仁苷具有多种科学研究应用,包括其在化学、生物学、医学和工业中的应用。在化学中,研究苦杏仁苷在氰基糖苷生物合成中的作用。在生物学中,它被用来了解植物的防御机制和次级代谢物的生物合成。 在医学中,苦杏仁苷因其抗炎特性以及作为植物内休眠生物标志物的潜在用途而受到研究 .

作用机制

苦杏仁苷通过水解释放氰化氢来发挥作用。这个过程涉及 β-葡萄糖苷酶和羟基腈裂解酶的酶促作用,它们将苦杏仁苷降解为苯甲醛和氰化氢。 氰化氢的释放抑制细胞呼吸系统中的细胞色素 c 氧化酶,为抵抗食草动物和微生物提供防御机制 .

生化分析

Biochemical Properties

Prunasin plays a crucial role in biochemical reactions. It can be degraded to hydrogen cyanide, glucose, and benzaldehyde by the action of the β-glucosidase prunasin hydrolase (PH) and mandelonitirile lyase, or it can be glucosylated to form amygdalin . The tissue and cellular localization of PHs varies during fruit development in different almond cultivars .

Cellular Effects

The effects of Prunasin on cells are largely related to its degradation products. Hydrogen cyanide, one of the degradation products, inhibits cytochrome c-oxidase in the cellular respiration system . This suggests that Prunasin may influence cell function by affecting cellular respiration.

Molecular Mechanism

At the molecular level, Prunasin exerts its effects through its interactions with enzymes such as PH and mandelonitirile lyase. These enzymes catalyze the degradation of Prunasin, leading to the release of hydrogen cyanide, glucose, and benzaldehyde .

Metabolic Pathways

Prunasin is involved in the cyanogenic glycoside biosynthetic pathway. It is derived from Phe and can be converted into amygdalin through glucosylation .

准备方法

合成路线和反应条件: 苦杏仁苷可以使用表达日本杏的尿苷二磷酸葡萄糖基转移酶 (UGT85A47) 的工程大肠杆菌合成。 该过程涉及尿苷二磷酸葡萄糖的消耗和扁桃腈合成苦杏仁苷 . 反应条件包括编码尿苷二磷酸葡萄糖生物合成酶的基因的共表达,这显着提高了苦杏仁苷的产量 .

工业生产方法: 苦杏仁苷的工业生产是通过使用大肠杆菌的微生物生产来实现的。由于其效率和实用性,这种方法优于化学合成。 工程大肠杆菌细胞从外消旋扁桃腈和葡萄糖中产生苦杏仁苷,产量高达 2.3 g/L .

化学反应分析

苦杏仁苷发生水解产生苯甲醛和氰化氢。 该反应由 β-葡萄糖苷酶和羟基腈裂解酶的组合催化 . 苦杏仁苷的水解是一种常见反应,尤其是在植物中,它作为一种防御机制来抵抗食草动物和微生物 .

相似化合物的比较

苦杏仁苷与其他氰基糖苷相似,例如扁桃苷和接骨木苷。扁桃苷是苦杏仁苷的二糖苷,而接骨木苷是衍生自 (S)-扁桃腈的苦杏仁苷的非对映异构体。 苦杏仁苷在作为扁桃苷的生物合成前体以及在各种李属物种中的存在方面是独特的 .

类似化合物的清单:- 扁桃苷

- 接骨木苷

- 苦杏仁苷酰胺

- 苦杏仁苷酸

- 苦杏仁苷腈

属性

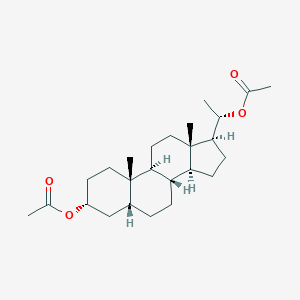

IUPAC Name |

(2R)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c15-6-9(8-4-2-1-3-5-8)20-14-13(19)12(18)11(17)10(7-16)21-14/h1-5,9-14,16-19H,7H2/t9-,10+,11+,12-,13+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSZEJFBGODIJW-GMDXDWKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001018995 | |

| Record name | Prunasin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prunasin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034934 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

99-18-3 | |

| Record name | Prunasin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prunasin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prunasin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(β-D-glucopyranosyloxy)phenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRUNASIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14W4BPM5FB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prunasin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034934 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

147 - 148 °C | |

| Record name | Prunasin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034934 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of prunasin?

A1: Prunasin has a molecular formula of C14H17NO6 and a molecular weight of 295.29 g/mol. []

Q2: Is there spectroscopic data available for prunasin?

A2: Yes, researchers have utilized various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to elucidate the structure and characteristics of prunasin. [, ] 1H-NMR spectroscopy has proven particularly valuable for quantifying prunasin in plant extracts. []

Q3: How stable is prunasin in different solutions?

A3: Studies have shown that prunasin standards dissolved in methanol can undergo chemical changes over time. This might be due to degradation or reactions with impurities in the standard. Removing the standard from methanol and re-dissolving it later can potentially prevent these changes. []

Q4: How is prunasin synthesized in plants?

A4: Prunasin biosynthesis in plants involves a multi-step enzymatic pathway. The process often begins with the amino acid L-phenylalanine, which is converted to phenylacetaldoxime by cytochrome P450 enzymes (CYPs) such as CYP79A125. [] Subsequent enzymatic reactions, sometimes involving additional CYPs like CYP706C55 and CYP71B103, lead to the formation of mandelonitrile. [] Finally, a UDP-glucosyltransferase, such as UGT85A59 or UGT87, catalyzes the glucosylation of mandelonitrile to produce prunasin. [, ]

Q5: What is the role of the seed coat in prunasin biosynthesis in almonds?

A5: Research suggests that the seed coat, or testa, plays a significant role in prunasin biosynthesis, particularly in bitter almonds. The enzyme UGT85A19, responsible for converting (R)-mandelonitrile to prunasin, is highly concentrated in the testa. [] This suggests that prunasin synthesized in the seed coat may act as a precursor for amygdalin, a related cyanogenic diglucoside, which accumulates in the embryo. [, ]

Q6: How is prunasin metabolized in organisms that consume it?

A6: Upon ingestion, prunasin can be further metabolized by both the consuming organism and its gut microbiota. In rats, prunasin is a significant source of urinary thiocyanate. [] In bees, prunasin can be further degraded by gut bacteria into hydrogen cyanide. [, ] The specific degradation pathway appears to be strain-specific and can involve different enzymes and intermediates. []

Q7: What are the potential applications of prunasin?

A7: Prunasin has shown potential in various areas, including:* Anti-inflammatory properties: Studies suggest that prunasin may exhibit anti-inflammatory effects. []* Cosmetics and personal care: Extracts from apricot kernels, which contain prunasin, have demonstrated an ability to suppress the generation of androstenone, a key compound in body odor. [] This suggests potential applications in deodorants and other personal care products.

Q8: What factors influence the toxicity of prunasin-containing plants?

A8: Several factors can influence the toxicity of plants containing prunasin, including:* Plant species and variety: Different plant species and even varieties within the same species can have varying concentrations of prunasin and other cyanogenic glycosides. [, , , ]* Plant part: Cyanogenic glycoside concentrations often differ between various plant parts, such as leaves, stems, roots, and fruits. [, , , ] * Environmental factors: Factors like soil nitrogen content and CO2 levels can influence prunasin levels in certain plants. [, ]* Processing and preparation: Cooking or other forms of processing can reduce the levels of cyanogenic glycosides in food. []

Q9: What are the symptoms of cyanide poisoning?

A9: Cyanide poisoning can cause a range of symptoms, including nausea, vomiting, headache, dizziness, cyanosis (bluish skin), liver damage, hypotension, fever, mental confusion, and even death. []

Q10: What analytical methods are used to detect and quantify prunasin?

A10: Common methods for prunasin analysis include:* High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection or mass spectrometry (HPLC-MS or LC-MS/MS), is widely used to separate and quantify prunasin in plant extracts and biological samples. [, , , , , , , , ] * (1)H-NMR Spectroscopy: This technique offers a rapid and direct method for quantifying prunasin and amygdalin in dried plant materials without extensive pre-purification. [] * Colorimetric Assays: These assays are based on the detection of HCN released from the enzymatic hydrolysis of prunasin. [, , ]

Q11: What are some areas of ongoing research related to prunasin?

A11: Ongoing research on prunasin focuses on various aspects, including:* Understanding the ecological role of prunasin in plant defense mechanisms. [, , ]* Investigating the potential therapeutic applications of prunasin, particularly its anti-inflammatory properties. [] * Developing efficient and sustainable methods for producing prunasin for pharmaceutical and industrial use. []* Further exploring the interactions between prunasin, gut microbiota, and host organisms. [, ]* Evaluating the impact of environmental factors on prunasin production in plants. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carboxylic acid;5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B192139.png)